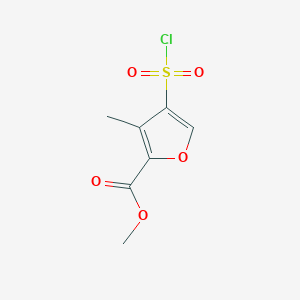

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate

Description

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a furan-based ester featuring a chlorosulfonyl group at position 4, a methyl group at position 3, and a methyl ester at position 2. This compound is characterized by its reactive chlorosulfonyl moiety, which renders it valuable as an intermediate in organic synthesis, particularly for sulfonamide or sulfonate derivatives. Its structure combines electron-withdrawing (chlorosulfonyl) and electron-donating (methyl) groups, creating a unique electronic profile that influences reactivity and stability.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-3-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRQTZSLUSELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate typically involves the chlorosulfonation of a furan derivative. One common method is the reaction of 3-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

a) Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate

- Structure : Benzoate ester with chlorosulfonyl (position 4), fluorine (position 3), and methyl ester (position 1).

- Key Differences :

- Ring System : Benzene vs. furan. The aromatic benzene ring offers greater stability but reduced reactivity compared to the oxygen-containing furan ring.

- Substituent Effects : Fluorine (high electronegativity) at position 3 deactivates the ring more strongly than a methyl group, reducing electrophilic substitution reactivity .

- Synthesis : Requires 36-hour reflux in MeOH/H₂SO₄, yielding 70% product .

b) Methyl 4-[(Chlorosulfonyl)methyl]benzoate

- Structure : Chlorosulfonyl group attached to a methyl substituent on a benzoate ring.

- Key Differences :

c) Ethyl 5-(4-Chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

- Structure : Ethyl ester with chlorophenyl (position 5), chlorosulfonyl (position 4), and methyl (position 2) groups on a furan ring.

- Key Differences :

Functional Group Variations

a) Methyl 5-(Chloromethyl)-3-methylfuran-2-carboxylate

- Structure : Features a chloromethyl group (position 5) instead of chlorosulfonyl.

- Key Differences :

b) Methyl 4-Chloro-3-methylbenzoate

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate | C₈H₇ClO₅S | ~250.65 | Not reported | High electrophilicity at C4 due to SO₂Cl |

| Methyl 4-(chlorosulfonyl)-3-fluorobenzoate | C₉H₈ClFO₄S | 266.67 | Not reported | Fluorine-induced ring deactivation |

| Methyl 4-[(chlorosulfonyl)methyl]benzoate | C₉H₉ClO₄S | 248.68 | 116–117 | Reduced conjugation due to side-chain SO₂Cl |

| Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | C₁₅H₁₃Cl₂O₅S | 379.23 | Not reported | Enhanced lipophilicity from chlorophenyl |

Biological Activity

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is characterized by a furan ring and a chlorosulfonyl group, which contribute to its reactivity and biological properties. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, showcasing its importance in medicinal chemistry.

The synthesis of this compound typically involves the chlorosulfonation of 3-methylfuran-2-carboxylic acid using chlorosulfonic acid. This reaction is carried out under controlled conditions to maximize yield and purity. The chlorosulfonyl group is highly electrophilic, making the compound reactive towards nucleophiles, which is crucial for its biological activity.

The biological activity of methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate can be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as amino acids in proteins. This reactivity can lead to modifications that alter protein function, potentially impacting various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate exhibit antibacterial and antifungal activities. For instance, studies on related sulfonamide derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties .

Cytotoxicity and Cancer Research

Preliminary studies have suggested that compounds with similar structures may have cytotoxic effects against cancer cell lines. For example, thienopyrimidine derivatives have demonstrated higher cytotoxic activities against human lung and colon cancer cells, indicating a potential for methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate in cancer treatment .

Case Studies

- Antibacterial Activity : A study on sulfonamide derivatives indicated that certain modifications led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial protein synthesis through covalent modification of essential enzymes .

- Cytotoxic Effects : In vitro assays revealed that structural analogs could inhibit cell proliferation in human cancer cell lines at micromolar concentrations. The observed effects were attributed to apoptosis induction via caspase-dependent pathways .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate | Furan derivative | Potential antibacterial and cytotoxic |

| Methyl 4-(chlorosulfonyl)methylbenzoate | Benzoate derivative | Antimicrobial properties |

| Chlorosulfonyl isocyanate | Isocyanate derivative | Reactive towards amines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.